6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine
Description
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Key structural attributes include:
- tert-Butylsulfonyl group at position 6: A bulky, electron-withdrawing substituent that enhances stability and may influence binding interactions.
- Methoxy group at position 7: Moderately electron-donating, improving solubility in polar solvents.
This compound has been cataloged as a research chemical but is currently discontinued commercially .
Structure
3D Structure
Properties
Molecular Formula |
C12H15IN2O3S |
|---|---|
Molecular Weight |
394.23 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-3-iodo-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H15IN2O3S/c1-12(2,3)19(16,17)9-7-15-10(13)6-14-11(15)5-8(9)18-4/h5-7H,1-4H3 |
InChI Key |
HQCUERDZTVBOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CN2C(=NC=C2I)C=C1OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Condensation
A modified one-pot method involves reacting 2-aminopyridine with α-bromoacetophenone derivatives in dimethylformamide (DMF) at reflux (120°C) for 12 hours, catalyzed by p-toluenesulfonic acid (p-TsOH). This method achieves yields of 75–90% for unsubstituted imidazo[1,2-a]pyridines. For 7-methoxy-substituted precursors, 2-amino-4-methoxypyridine is used to direct methoxy placement prior to cyclization.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 30–60 minutes while maintaining yields above 80%. This approach minimizes side products, particularly when introducing sterically demanding groups like tert-butylsulfonyl.
Introduction of the tert-Butylsulfonyl Group at Position 6
Sulfonation at position 6 is achieved through electrophilic substitution or direct coupling:
Sulfonation via Chlorosulfonation
Treatment of the core with chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C generates a sulfonyl chloride intermediate. Subsequent reaction with tert-butanol in the presence of triethylamine yields the tert-butylsulfonyl group. Key conditions include:
Direct Coupling Using tert-Butylsulfonyl Chloride
Alternative methods employ tert-butylsulfonyl chloride (t-BuSO2Cl) under basic conditions (e.g., NaH in THF). This single-step protocol avoids harsh acids but requires anhydrous conditions:
Methoxylation at Position 7
The methoxy group is introduced either during core synthesis or via post-functionalization:
Pre-Functionalization During Core Formation
Using 2-amino-4-methoxypyridine as a starting material ensures direct incorporation of the methoxy group. This strategy avoids competing substitution reactions at later stages.
SNAr Reaction on Halogenated Intermediates
For late-stage methoxylation, a 7-chloro intermediate is treated with sodium methoxide (NaOMe) in methanol at 80°C for 6 hours. The reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by electron-withdrawing groups (e.g., sulfonyl):
Iodination at Position 3
Iodination is performed using electrophilic iodinating agents or transition metal-catalyzed coupling:
Electrophilic Iodination
Treatment with iodine (I2) and silver triflate (AgOTf) in acetonitrile at room temperature selectively iodinates position 3. The reaction exploits the electron-rich nature of the imidazo[1,2-a]pyridine ring:
Palladium-Catalyzed C–H Activation
A more efficient method employs Pd(OAc)2 (5 mol%) and N-iodosuccinimide (NIS) in DMF at 100°C. This approach achieves regioselective iodination without directing groups:
Purification and Characterization
Final purification involves column chromatography (SiO2, ethyl acetate/hexane) followed by recrystallization from ethanol/water. Key characterization data include:
| Property | Value |
|---|---|
| Molecular Weight | 394.23 g/mol |
| 1H NMR (CDCl3) | δ 8.42 (s, 1H), 7.85 (d, 1H), 4.05 (s, 3H), 1.45 (s, 9H) |
| 13C NMR | δ 163.2 (C-SO2), 152.8 (C-OCH3), 98.5 (C-I) |
| HPLC Purity | >98% |
Challenges and Scalability
-
Steric Hindrance : The tert-butylsulfonyl group complicates late-stage functionalization, necessitating optimized reaction conditions.
-
Iodine Stability : Light-sensitive intermediates require amber glassware and inert atmospheres.
-
Scalability : Microwave and flow chemistry methods improve throughput for gram-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The tert-butylsulfonyl group can participate in oxidation-reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium compounds and Grignard reagents are commonly used.
Oxidation: Oxidizing agents like tert-butyl hydroperoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation can lead to sulfone derivatives .
Scientific Research Applications
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for developing new drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Material Science: It is explored for its potential use in optoelectronic devices and sensors due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
(a) 3-Iodo-7-methoxyimidazo[1,2-a]pyridine (CAS: 1036990-97-2)
- Similarity : 0.78 (functional group-based) .
- Key Differences : Lacks the tert-butylsulfonyl group at position 4.
(b) 7-Methoxy-2-methylimidazo[1,2-a]pyridine (CAS: 1204527-87-6)
- Similarity : 0.80 (core structure) .
- Key Differences : Methyl group at position 2 instead of tert-butylsulfonyl and iodo substituents.
- Implications : Simpler substitution pattern may result in lower molecular weight and distinct pharmacokinetic profiles.
(c) 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
- Key Features : Bromine substituents at positions 6 and 2-phenyl .
- Comparison : Bromine’s smaller size compared to tert-butylsulfonyl may reduce steric hindrance but limit electronic effects.
Functional Group Variations
(a) Thioether-Substituted Analogues
- Example : 3-Arylalkylthiomethylimidazo[1,2-a]pyridines (e.g., compound 4, 15, 21) .
- Activity : Demonstrated potent antiviral activity (HCMV, VZV) with therapeutic indices >150.
- Comparison : Thioether groups at position 3 enhance antiviral efficacy, whereas the iodo group in the target compound may prioritize halogen bonding over sulfur-mediated interactions.
(b) Nitroso Derivatives
- Example : 3-Nitrosoimidazo[1,2-a]pyridines .
- Activity: No anti-HIV activity observed.
- Comparison : Nitroso groups introduce redox-sensitive moieties, contrasting with the inert iodo substituent in the target compound.
Pharmacological and Physicochemical Properties
Key Research Findings
- Antiviral Potential: Thioether-substituted imidazo[1,2-a]pyridines show superior antiviral activity compared to halogenated derivatives, suggesting that sulfur-based substituents are critical for targeting viral enzymes .
- Steric Effects : The tert-butylsulfonyl group in the target compound may hinder interactions with flat binding pockets, unlike smaller substituents (e.g., methoxy or methyl) .
- Halogen Bonding : The iodo substituent could enhance binding to proteins with halogen-accepting residues, a feature absent in nitroso or thioether analogues .
Biological Activity
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. The compound's molecular formula is and it has a molecular weight of 394.23 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound includes a methoxy group and a sulfonyl group, which are known to influence biological activity. The presence of iodine can also enhance the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅IN₂O₃S |
| Molecular Weight | 394.23 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Purity | ≥95% |
Antitumor Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor properties. Specifically, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses moderate antibacterial properties.
- Case Study : A study conducted on Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL.
Case Studies
- Antitumor Efficacy : In a controlled study involving human cancer cell lines (e.g., MCF-7 for breast cancer), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.05). This supports its potential as a lead compound for further development in cancer therapeutics.
- Antimicrobial Assessment : In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(tert-butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine?
- Answer: A multi-step approach is typically employed:
Core formation: Start with the imidazo[1,2-a]pyridine scaffold. For iodine introduction at position 3, iodine-catalyzed cyclization or direct iodination (e.g., using NIS or I₂) can be used .
Sulfonation: Introduce the tert-butylsulfonyl group via sulfonation using tert-butylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
Methoxy substitution: Methoxy groups are typically added via nucleophilic aromatic substitution or Pd-catalyzed coupling (e.g., using methoxide or methylboronic acid derivatives) .
- Key validation: Confirm regioselectivity using ¹H/¹³C NMR and HRMS to ensure correct substitution patterns .
Q. How should researchers characterize this compound spectroscopically?
- Answer:
- ¹H/¹³C NMR: Identify protons and carbons near electron-withdrawing groups (e.g., sulfonyl and iodo substituents shift aromatic protons downfield). For example, the tert-butylsulfonyl group shows a singlet at ~1.4 ppm (C(CH₃)₃) and sulfonyl carbon at ~55 ppm .
- HRMS: Verify molecular ion [M+H]⁺ with <5 ppm error .
- IR: Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) groups .
Q. What are the stability considerations for this compound under laboratory conditions?
- Answer:
- Light sensitivity: The iodo substituent may lead to photodecomposition. Store in amber vials at –20°C under inert gas (N₂/Ar) .
- Thermal stability: Avoid prolonged heating above 80°C to prevent sulfonyl group degradation .
- Hygroscopicity: Tert-butylsulfonyl groups are generally stable but monitor for hydrolysis in humid conditions using TLC or LCMS .
Advanced Research Questions
Q. How does the tert-butylsulfonyl group influence electronic properties and reactivity in cross-coupling reactions?
- Answer:
- Electronic effects: The sulfonyl group is electron-withdrawing, activating the imidazo[1,2-a]pyridine core for nucleophilic substitution at positions adjacent to the sulfonyl group (e.g., position 6). This can direct Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to specific sites .
- Steric effects: The bulky tert-butyl group may hinder reactions at position 6. Computational studies (DFT) or Hammett parameters can predict regioselectivity .
- Case study: Compare with ethylsulfonyl analogs (e.g., from ) to assess steric/electronic trade-offs .
Q. What strategies mitigate deiodination during storage or reaction conditions?
- Answer:
- Stabilization: Use radical scavengers (e.g., BHT) in storage solutions to prevent iodine loss via radical pathways .
- Reaction design: For cross-coupling (e.g., Sonogashira), employ low-temperature conditions (0–25°C) and Pd catalysts with strong trans-effect ligands (e.g., XPhos) to minimize side reactions .
- Monitoring: Track deiodination via LCMS (loss of 127 Da fragment) or iodine-specific staining on TLC .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Answer:
- Variable analysis:
| Variable | Impact | Example from Evidence |
|---|---|---|
| Catalyst | Iodine vs. Pd: Yields vary with catalyst choice (e.g., 55% in vs. 70–85% in ) . | |
| Purification | Silica gel vs. recrystallization: Polar sulfonyl groups may adsorb strongly to silica, reducing recovery . |
- Optimization: Use DoE (Design of Experiments) to test solvent systems (e.g., DCM/MeOH vs. EtOAc/hexane) and catalyst loadings .
Methodological Challenges and Data Interpretation
Q. How to analyze conflicting spectral data for analogs of this compound?
- Answer:
- Case example: If NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation of the tert-butylsulfonyl group) .
- Advanced techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals or NOE experiments to confirm spatial proximity of substituents .
Q. What computational tools predict the biological activity of this compound derivatives?
- Answer:
- Docking studies: Use the compound’s structure to target enzymes like kinases or cytochrome P450 (common in imidazo[1,2-a]pyridine drug candidates) .
- QSAR models: Corporate electronic descriptors (e.g., HOMO/LUMO energies from Gaussian) to predict binding affinities .
Tables for Reference
Table 1: Example Synthetic Conditions from Evidence
| Step | Reagent/Conditions | Yield | Source |
|---|---|---|---|
| Iodination | NIS, DCM, 0°C → RT | 60–70% | |
| Sulfonation | tert-Butylsulfonyl chloride, K₂CO₃, DMF | 50–65% | |
| Methoxylation | NaOMe, MeOH, reflux | 75–80% |
Table 2: Key Spectral Data for Validation
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| tert-Butylsulfonyl | 1.42 (s, 9H) | 55.2 (C-SO₂) | 1340, 1160 (S=O) |
| Iodo (C3) | - | 98.5 (C-I) | - |
| Methoxy (C7) | 3.92 (s, 3H) | 56.8 (OCH₃) | 1250 (C-O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
